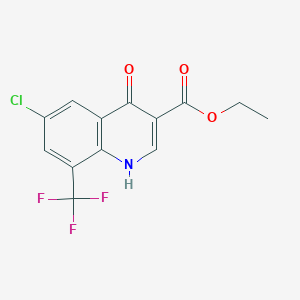

Ethyl 6-chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate

CAS No.:

Cat. No.: VC17214832

Molecular Formula: C13H9ClF3NO3

Molecular Weight: 319.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H9ClF3NO3 |

|---|---|

| Molecular Weight | 319.66 g/mol |

| IUPAC Name | ethyl 6-chloro-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylate |

| Standard InChI | InChI=1S/C13H9ClF3NO3/c1-2-21-12(20)8-5-18-10-7(11(8)19)3-6(14)4-9(10)13(15,16)17/h3-5H,2H2,1H3,(H,18,19) |

| Standard InChI Key | WJYRPXJEZRVXDG-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2C(F)(F)F)Cl |

Introduction

Ethyl 6-chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative that has gained attention for its potential applications in medicinal chemistry. Quinoline derivatives are well-known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The inclusion of functional groups such as chlorine, hydroxyl, and trifluoromethyl enhances the molecule's reactivity and pharmacological potential.

Chemical Identity

-

IUPAC Name: Ethyl 6-chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate

-

Molecular Formula: C13H9ClF3NO3

-

Molecular Weight: Approximately 319.67 g/mol

Structural Features

The compound contains:

-

A quinoline backbone with substitutions at specific positions.

-

A chlorine atom at position 6.

-

A hydroxyl group at position 4.

-

A trifluoromethyl group at position 8.

-

An ethyl ester group at position 3.

These modifications confer unique physicochemical properties, such as increased lipophilicity (due to the trifluoromethyl group) and potential hydrogen bonding (via the hydroxyl group).

Synthesis Pathways

The synthesis of ethyl 6-chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step reactions starting from quinoline precursors. General steps include:

-

Functionalization of Quinoline Core:

-

Introduction of the trifluoromethyl group via electrophilic substitution.

-

Chlorination at position 6 using reagents like phosphorus oxychloride.

-

-

Esterification:

-

The carboxylic acid group on the quinoline ring is esterified using ethanol in the presence of an acid catalyst.

-

-

Hydroxylation:

-

Hydroxylation at position 4 is achieved through oxidation or selective substitution reactions.

-

Biological Activities

Quinoline derivatives with similar structures have demonstrated significant pharmacological properties:

Antimicrobial Activity

Studies on related compounds suggest that the presence of chlorine and trifluoromethyl groups enhances antibacterial efficacy against Gram-positive and Gram-negative bacteria by disrupting bacterial DNA synthesis.

Antifungal Potential

The hydroxyl group at position 4 contributes to antifungal activity by interacting with fungal enzymes critical for cell wall biosynthesis.

Anticancer Applications

Fluorinated quinolines, including those with trifluoromethyl groups, exhibit cytotoxicity against cancer cells by interfering with DNA replication mechanisms.

Analytical Characterization

The compound can be characterized using various analytical techniques:

| Technique | Key Observations |

|---|---|

| NMR Spectroscopy | Distinct chemical shifts for hydroxyl (-OH), ester (-COOEt), and aromatic protons on the quinoline ring |

| Mass Spectrometry | Molecular ion peak corresponding to , confirming molecular weight |

| IR Spectroscopy | Peaks for hydroxyl (broad band ~3400 cm), carbonyl (~1720 cm), and C-F stretches (~1200 cm) |

Applications in Medicinal Chemistry

Ethyl 6-chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate serves as a scaffold for drug development due to its:

-

Broad-spectrum antimicrobial activity.

-

Potential as a lead compound for antituberculosis drugs.

-

Use in designing inhibitors targeting enzymes like topoisomerases and kinases.

Further studies are required to optimize its pharmacokinetic properties and reduce potential toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume